Compound Description: This compound is a classical 6-5 ring-fused analogue designed as a thymidylate synthase (TS) inhibitor and antitumor agent. It exhibited greater potency against human TS than several other TS inhibitors, including PDDF, ZD1694, and LY231514. []
Compound Description: Similar to compound 4, this compound is another classical 6-5 ring-fused analogue designed and synthesized as a TS inhibitor and antitumor agent. It demonstrated significant potency against human TS. []
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (1)
Compound Description: This compound serves as a crucial starting material for synthesizing a series of 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives. []
Compound Description: This compound is an intermediate generated by reacting 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1) with ethyl mercaptoacetate. []
Compound Description: This compound is a classical analogue designed as a dual inhibitor for both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). []
Compound Description: These compounds are intermediates formed during the synthesis of 7-substituted derivatives of ALIMTA (LY231514, MTA), a known antifolate drug. []
Compound Description: These compounds are intermediates in the synthesis of 7-substituted derivatives of ALIMTA (LY231514, MTA). []
Diethyl 4-iodobenzoylglutamate
Compound Description: This compound is used in a palladium-catalyzed C-C coupling reaction with 2-amino-3,4-dihydro-4-oxo-5-vinyl-7-substituted pyrrolo[2,3-d]pyrimidines, ultimately leading to the synthesis of 7-substituted derivatives of ALIMTA. []
Compound Description: This compound is a precursor to a series of Schiff base compounds synthesized and characterized in one of the provided studies. []
Compound Description: This Schiff base compound is synthesized by coupling 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate with an aromatic aldehyde. Its crystal and molecular structure is stabilized by intramolecular hydrogen bonds. []
4-chloro-2-phenyl-5-pyrimidinecarbonitrile (III)
Compound Description: This compound is a key starting material for the synthesis of 5-aminopyrrolo[2,3-d]pyrimidine-6-carbonitrile and related compounds. []
Compound Description: This compound is an intermediate generated by reacting 4-chloro-2-phenyl-5-pyrimidinecarbonitrile (III) with N-methylglycinonitrile. []
Compound Description: This compound is synthesized via the cyclization of 4-[(eyanomethyl)methylamino]-2-phenyl-5-pyrimidinecarbonitrile (VIa) under Dieckmann conditions. []
Compound Description: This compound is a key starting material in the synthesis of ara-tubercidin (1a) and its 5′-phosphates. It undergoes phase-transfer glycosylation with 2,3,5-tri-O-benzyl-1-bromo-D-arabinofuranose to yield nucleoside derivatives. []
Ara-Tubercidin (1a)
Compound Description: This nucleoside analogue is synthesized from 4-amino-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine (3a) through a series of reactions, including glycosylation, deprotection, and Raney-nickel desulfurization. []
Compound Description: This class of compounds, including N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3- d]pyrimidin-5-yl)thio]-benzoyl]-L-glutamic acid (5) and 2-amino-6-methyl-5-(pyridin-4-ylthio)-3,4-dihydro-4-oxo-7H-pyrrolo[2,3- d]pyrimidine (6), are designed as TS inhibitors and antitumor agents. They demonstrate varying potencies against human and bacterial TS. []
Compound Description: This compound is a key intermediate in the synthesis of 3-(4-chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid, an N(9)-functionalized 7-deazapurine. []
Compound Description: This compound is an N(9)-functionalized 7-deazapurine analogue, synthesized from 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. []
Compound Description: These compounds, along with 5-hydroxy-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, ethyl ester (VIIa), were synthesized and investigated for their chemical reactivity, particularly the derivatization of the hydroxy group. []
Compound Description: This compound is a key intermediate in the synthesis of 1-β-D-ribofuranosyl-1H-pyrrolo[2,3-d]pyridazin-4(5H)-one, a novel pyrrolopyridazine nucleoside. []
Compound Description: This compound is a key intermediate in the synthesis of sugar-modified analogues of 4-amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7-one (1). []
25. 4-Amino-1-(2,3,5-tri-O-benzyl-1-beta-D- arabinofuranosyl)pyrrolo[2,3-d]pyridazin-7-one (7) * Compound Description: This compound is a key intermediate in the synthesis of sugar-modified analogues of 4-amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7-one (1). It is obtained by treating ethyl 3-cyano-1-(2,3,5-tri-O-benzyl-1-beta-D-arabinofuranosyl)pyrrole-2- carboxylate (6) with hydrazine. [] * Relevance: While a pyrrolopyridazine derivative, this compound further emphasizes the possibility of glycosylation and the introduction of an amino group at the 4-position in related heterocyclic systems like ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate.
Compound Description: This compound, synthesized from 2,4,6-triaminopyrimidine and ethyl N-benzyl-4-oxo-3-pyrrolidine carboxylate, is a novel tricyclic heterocyclic system and a key intermediate for synthesizing various 5-deaza analogues of the folate cofactor 5,10-methylenetetrahydrofolate. []
Compound Description: This group of compounds, synthesized from 6-chloro-4-(alkoxycarbonylmethylamino)-2-methylthiopyrimidine-5-carbonitriles, represents a novel class of thieno- and pyrrolo[2,3-d]pyrimidines peri-fused with pyrimidine, 1,4-diazepine, and 1,4-thiazepine rings. These compounds exhibit diverse substitution patterns and highlight the versatility of these scaffolds for further derivatization. []
Compound Description: This compound is a starting material used in the synthesis of a pyrrolo[1,2-a]pyrimidine derivative (6) through a series of reactions, including alkylation, nucleophilic substitution, acylation, and ring opening. []
Compound Description: This class of compounds serves as precursors to 7-benzyl-4-vinyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines through a rearrangement reaction induced by phosphoryl chloride. []
Compound Description: This compound is a key starting material in palladium-catalyzed reactions with arylacetylenes to synthesize 4-(arylethynyl)pyrrolopyrimidines and a novel heterocyclic system, 4H-pyrrolo[2,3,4-de]pyrimido[5′,4′:5,6][1,3]diazepino[1,7-a]indole. []
Compound Description: These compounds are intermediates in the synthesis of ethyl 5-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. They highlight a key step in building the pyrrolo[2,3-d]pyrimidine core. []
Compound Description: This classical antifolate compound is designed as a dihydrofolate reductase (DHFR) inhibitor and exhibits potent antitumor activity. It demonstrates the significance of the pyrrolo[2,3-d]pyrimidine scaffold in developing antifolate agents. []
Compound Description: These compounds are synthesized via a novel reductive ring cleavage of 7,9-substituted 7H-1,2,3,4-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines (5). They highlight a new synthetic approach to access this class of compounds. []
4-Alkynylpyrrolo[2,3-d]pyrimidines
Compound Description: This class of compounds is synthesized via palladium-catalyzed cross-coupling reactions of methyl 5-amino-4-chloro- or 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with various terminal alkynes. This method offers a convenient route for introducing alkynyl substituents at the 4-position of the pyrrolo[2,3-d]pyrimidine core. []
Compound Description: This compound, an analogue of sangivamycin, is a potent inducer of cell cycle arrest and apoptosis in human lung cancer A549 cells. []
Classification
Chemical Name: Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Chemical Formula: C_10H_9BrN_2O_2
CAS Number: 1257856-84-0
Synthesis Analysis
The synthesis of ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving pyrimidine derivatives and pyrrole. For instance, starting materials may include substituted pyrimidines that undergo cyclization to form the desired core structure.
Bromination: The introduction of the bromine atom at the 4-position can be accomplished using brominating agents such as N-bromosuccinimide in an appropriate solvent under controlled conditions.
Esterification: The ethyl ester group is introduced through esterification reactions, often using reagents like ethyl chloroformate or through direct esterification with ethanol in the presence of acid catalysts.
The optimization of these synthetic routes is critical for enhancing yield and purity, particularly in industrial applications where scalability is necessary .
Molecular Structure Analysis
The molecular structure of ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be analyzed in terms of its functional groups and stereochemistry:
Core Structure: The compound features a bicyclic structure formed by a pyrrole ring fused to a pyrimidine ring.
Substituents:
A bromine atom at the 4-position increases electrophilicity and can participate in nucleophilic substitution reactions.
An ethyl ester group at the 6-position enhances solubility and reactivity.
Structural Data
Molecular Weight: Approximately 253.1 g/mol
Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis
Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is involved in various chemical reactions:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: The compound may undergo reduction to remove the bromine atom or reduce other functional groups present.
Oxidation Reactions: Oxidative conditions can introduce additional functional groups or modify existing ones, utilizing agents like potassium permanganate.
These reactions allow for the derivatization of the compound into various bioactive molecules .
Mechanism of Action
The mechanism of action for ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate primarily relates to its biological activity as an antiproliferative agent against certain cancer cell lines. It is believed to interact with specific kinase pathways, inhibiting cellular proliferation:
Target Interaction: The compound may bind to ATP-binding sites on kinases due to its structural similarity to purines.
Cell Cycle Arrest: This binding can lead to cell cycle arrest in cancer cells, particularly those that are estrogen receptor-positive and triple-negative breast cancer cell lines.
Research indicates that compounds with similar structures demonstrate significant biological activities, making this compound a candidate for further pharmacological studies .
Physical and Chemical Properties Analysis
Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exhibits several important physical and chemical properties:
Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.
Stability: The compound is stable under ambient conditions but may decompose under extreme pH or temperature conditions.
Relevant Data
Log P (Partition Coefficient): Indicates hydrophobicity which affects bioavailability.
These properties influence its application in both laboratory settings and potential therapeutic uses .
Applications
Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has diverse applications across various scientific fields:
Medicinal Chemistry: It serves as a precursor for synthesizing kinase inhibitors and other bioactive molecules.
Biological Research: Utilized in studies focusing on enzyme inhibition and cellular signaling pathways.
Material Science: Employed in developing new materials and chemical processes due to its unique reactivity profile.
Pharmaceutical Development: Acts as an intermediate in synthesizing complex pharmaceuticals targeting various diseases .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.